![molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7](/img/structure/B2668203.png)
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is a heterocyclic compound that belongs to the thiazoloquinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate typically involves the formation of the thiazole ring followed by the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This process can be further optimized by using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymethine dyes and as spectral sensitizers in silver halide emulsions.
作用機序
The mechanism of action of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-Phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate
- 4-Methyl-2-phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate
Uniqueness
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents, along with the thiazoloquinoxaline core, contribute to its unique properties compared to other similar compounds .
特性
IUPAC Name |
4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJBVQHLMOKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
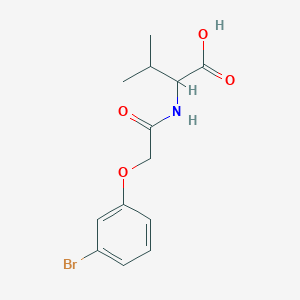
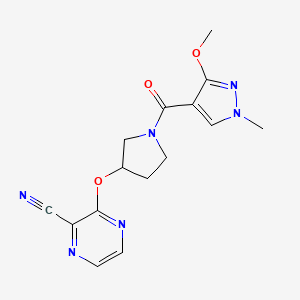
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2668130.png)
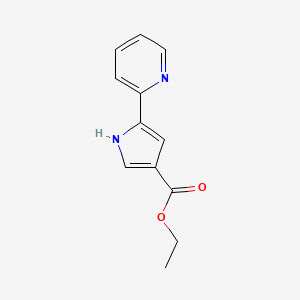
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
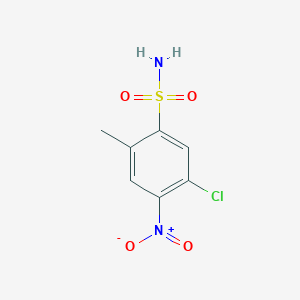
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE](/img/structure/B2668137.png)
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
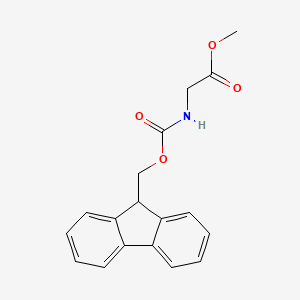

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
